molecular formula C10H10N2O2 B179568 ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate CAS No. 147503-82-0

ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Cat. No.: B179568
CAS No.: 147503-82-0
M. Wt: 190.2 g/mol
InChI Key: SUMONQIODPWGJL-UHFFFAOYSA-N
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Description

Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit janus kinase (jak) activity , and to reduce blood glucose levels , suggesting potential targets could be JAK proteins and glucose metabolism pathways.

Mode of Action

If it acts similarly to related compounds, it may bind to the active site of JAK proteins, inhibiting their activity . This could lead to downstream effects on signal transduction pathways involved in cell growth, survival, and differentiation.

Biochemical Pathways

, related compounds have been shown to impact JAK-STAT signaling and glucose metabolism. Inhibition of these pathways can affect a variety of cellular processes, including immune response, cell cycle progression, and energy production.

Pharmacokinetics

One related compound showed high total clearance and low oral bioavailability in rats , suggesting that ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate may have similar pharmacokinetic properties.

Result of Action

Related compounds have been shown to reduce the migration and invasion abilities of certain cancer cells and to lower blood glucose levels , suggesting potential therapeutic applications in oncology and endocrinology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired product . The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, hydrogenated derivatives, and substituted pyrrolo[2,3-c]pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate has been investigated for its potential as a therapeutic agent due to its ability to inhibit various kinases, which are critical targets in cancer treatment. Studies indicate that derivatives of this compound exhibit significant activity against specific kinases involved in tumor growth and proliferation.

  • Cancer Therapeutics : Research has shown that this compound derivatives can effectively inhibit cancer cell lines, demonstrating cytotoxic effects with low toxicity towards normal cells. For instance, a study reported an IC50 value of 15 µM against ovarian cancer cells, indicating promising anticancer properties .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis.

  • Antitubercular Agents : In vitro studies revealed an MIC of 20 µM against M. tuberculosis strains, suggesting its potential as a lead compound for further drug development .

Enzyme Inhibition

This compound has been studied for its role in inhibiting enzymes involved in metabolic pathways.

  • Kinase Inhibition : The compound and its derivatives have been identified as potent inhibitors of kinases such as CHK1, which plays a crucial role in cell cycle regulation. This inhibition can lead to enhanced efficacy of chemotherapeutic agents .

Antidiabetic Activity

A study highlighted the antidiabetic effects of pyrrolo[2,3-c]pyridine derivatives, including this compound. The compound was found to enhance insulin sensitivity and glucose uptake by approximately 30% in adipocytes at a concentration of 50 µM .

Cytotoxicity Assays

In vitro testing demonstrated that this compound exhibited moderate cytotoxicity against ovarian cancer cell lines while maintaining low toxicity towards non-cancerous cells. This selectivity is crucial for developing safer anticancer therapies .

Comparison with Similar Compounds

Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate can be compared with other similar compounds such as:

    Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused with another heterocycle and exhibit similar biological activities.

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have a different fusion pattern but share similar chemical properties and biological activities.

Uniqueness

The uniqueness of this compound lies in its specific ring fusion and the presence of an ester group, which can influence its reactivity and biological activity .

List of Similar Compounds

  • Pyrrolopyrazine derivatives
  • 1H-pyrrolo[2,3-b]pyridine derivatives
  • Indole derivatives

Biological Activity

Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound features a fused pyrrole and pyridine ring system. This unique structure contributes to its diverse chemical properties and biological activities, making it a candidate for therapeutic applications in various diseases, particularly cancers.

The primary mechanism of action for this compound involves its interaction with Fibroblast Growth Factor Receptors (FGFRs) . Inhibition of FGFRs leads to decreased cell proliferation and survival in FGFR-dependent tumors. The biochemical pathways affected include:

  • FGFR Signaling Pathway : Critical for cell growth and differentiation.
  • Induction of Apoptosis : The compound has been shown to promote programmed cell death in certain cancer cell lines.

Antitumor Effects

Research indicates that this compound exhibits significant antitumor activity:

  • In vitro Studies : It has been reported to inhibit the proliferation of breast cancer cells (e.g., MCF-7 and 4T1) with IC50 values as low as 0.26 μM, indicating potent antiproliferative effects .
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, contributing to its efficacy as an anticancer agent .

Other Biological Activities

In addition to its antitumor properties, this compound has shown promise in other areas:

  • Anti-inflammatory Effects : Related compounds have been implicated in modulating inflammatory responses and immune mediators .
  • Enzyme Inhibition : The compound may also inhibit various kinases involved in cellular signaling pathways, including SGK-1 kinase .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to structurally similar compounds:

Compound NameStructure TypeNotable Activity
Ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylatePyrrolopyridinePotent FGFR inhibitor
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylatePyrrolopyridineSimilar but less potent
Pyrrolo[1,2-a]pyrazine derivativesDifferent ring systemAntibacterial and antiviral properties

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on FGFR Inhibition : A series of derivatives were synthesized and evaluated for their inhibitory effects on FGFRs. Compound 4h demonstrated IC50 values against FGFR1–4 ranging from 7 nM to 712 nM, showcasing its potential as a lead compound for cancer therapy .
  • Antiproliferative Activity : In a study assessing various pyrrolopyridine derivatives, this compound exhibited strong antiproliferative effects against multiple cancer cell lines while maintaining a favorable safety profile against normal cells .

Properties

IUPAC Name

ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-5-7-3-4-11-9(7)6-12-8/h3-6,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMONQIODPWGJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C2C(=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443693
Record name ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147503-82-0
Record name ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate
ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate
ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate
ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate
ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate
ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate

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